1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol
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Overview
Description
1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol is a complex organic compound belonging to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, formed by the condensation of a primary amine with an aldehyde or ketone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 1-(2-methoxyphenyl)-1H-benzimidazole-5-amine. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products Formed
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced Schiff base derivatives.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Materials Science: Studied for its nonlinear optical properties, making it a candidate for use in optical limiting devices.
Mechanism of Action
The mechanism of action of 1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol involves its ability to form stable complexes with metal ions. The Schiff base moiety can coordinate with metal ions through nitrogen and oxygen atoms, leading to the formation of metal-ligand complexes. These complexes can exhibit various biological and catalytic activities depending on the metal ion involved .
Comparison with Similar Compounds
Similar Compounds
- **(E)-1-((3-nitrophenyl)imino)methyl)naphthalen-2-ol
- **1-[(2-Hydroxy-phenylimino)-methyl]-naphthalen-2-ol
- **1-((E)-(4-methoxyphenylimino)methyl)naphthalen-2-ol
Uniqueness
1-[(E)-{[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]naphthalen-2-ol is unique due to the presence of the benzimidazole moiety, which imparts additional stability and potential biological activity to the compound
Properties
Molecular Formula |
C25H19N3O2 |
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Molecular Weight |
393.4 g/mol |
IUPAC Name |
1-[[1-(2-methoxyphenyl)benzimidazol-5-yl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C25H19N3O2/c1-30-25-9-5-4-8-23(25)28-16-27-21-14-18(11-12-22(21)28)26-15-20-19-7-3-2-6-17(19)10-13-24(20)29/h2-16,29H,1H3 |
InChI Key |
POSJIMZXYPJRHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1N2C=NC3=C2C=CC(=C3)N=CC4=C(C=CC5=CC=CC=C54)O |
Origin of Product |
United States |
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